1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclobutane ring substituted with a bis(2-hydroxypropyl)amino group and a hydroxymethyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutanone with bis(2-hydroxypropyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and amino groups play crucial roles in these interactions, facilitating the compound’s binding to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol can be compared with similar compounds such as:
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol: Similar structure but with ethyl groups instead of propyl groups.
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-{[Bis(2-hydroxypropyl)amino]methyl}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclobutane ring. The uniqueness of this compound lies in its specific ring size and substituent configuration, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[[bis(2-hydroxypropyl)amino]methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(13)6-12(7-10(2)14)8-11(15)4-3-5-11/h9-10,13-15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLMJBMMDZFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)CC1(CCC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.